MBX2546 Demonstrates Subtype Selectivity for Group 1 HAs, in Contrast to Group 2-Selective Inhibitors
MBX2546 exhibits selective, sub-micromolar to low micromolar antiviral activity exclusively against Group 1 influenza A viruses (H1, H5), with no activity against Group 2 HAs (H3) or influenza B [1]. This is in direct contrast to the well-known HA inhibitor TBHQ, which is active against Group 2 HAs (H3, H7) but shows no activity against Group 1 HAs [2].
| Evidence Dimension | Inhibition of viral replication across HA subtypes (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.3 µM (H1N1 A/PR/8/34) to 3.6 µM (H5N1 A/Hong Kong/156/97); No activity against H3N2 strains [1] |
| Comparator Or Baseline | TBHQ: IC50 ~6 µM against H3 and H7 HA-mediated entry; No activity against Group 1 HAs [2] |
| Quantified Difference | MBX2546 is >20-fold more potent against H1N1 than TBHQ is against H3/H7; The compounds are active on mutually exclusive HA groups. |
| Conditions | MDCK cell culture (MBX2546) and pseudovirus entry assay (TBHQ) |
Why This Matters
Researchers focusing on Group 1 influenza strains (e.g., H1N1, H5N1) require MBX2546 as a validated chemical probe, as TBHQ and other Group 2-specific inhibitors will be ineffective.
- [1] Basu A, Antanasijevic A, Wang M, Li B, Mills DM, Ames JA, et al. New small molecule entry inhibitors targeting hemagglutinin-mediated influenza a virus fusion. J Virol. 2014;88(3):1447-60. View Source
- [2] Antanasijevic A, Cheng H, Wardrop DJ, Rong L, Caffrey M. Inhibition of influenza H7 hemagglutinin-mediated entry. PLoS One. 2013;8(10):e76363. View Source
